3-Hydroxy Adapalene Methyl Ester
Description
Chemical Identity and Classification
3-Hydroxy Adapalene Methyl Ester (chemical formula: $$ \text{C}{29}\text{H}{30}\text{O}_{4} $$, molecular weight: 442.56 g/mol) is a methyl ester derivative of adapalene, classified as a hydroxylated tricyclic retinoid analog. Its systematic IUPAC name is methyl 6-[3-(3-hydroxytricyclo[3.3.1.1^{3,7}]decan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate, reflecting its complex polycyclic adamantane core and naphthalene carboxylate backbone. The compound lacks a registered CAS number but is structurally identified in pharmacopeial monographs as "Adapalene EP Impurity B" or "Hydroxy Adapalene (USP)".
Key functional groups include:
- A hydroxyl (-OH) group at the 3-position of the adamantane moiety
- A methyl ester (-COOCH$$_3$$) at the naphthalene-2-carboxylate position
- A methoxy (-OCH$$_3$$) substituent on the central phenyl ring.
It is categorized as:
- Pharmaceutical impurity : Listed in the European Pharmacopoeia and USP guidelines for adapalene quality control.
- Retinoid metabolite : Hydroxylation pattern suggests potential metabolic relevance.
Structural Relationship to Adapalene
This compound shares 94% structural similarity with adapalene ($$ \text{C}{28}\text{H}{28}\text{O}_{3} $$), differing at two critical sites:
| Feature | Adapalene | This compound |
|---|---|---|
| Adamantane group | Non-hydroxylated | 3-hydroxylated |
| Carboxyl group | Free carboxylic acid (-COOH) | Methyl ester (-COOCH$$_3$$) |
| Molecular weight | 412.53 g/mol | 442.56 g/mol |
The hydroxylation increases polarity (cLogP: 6.2 vs. adapalene’s 7.1), while esterification enhances lipophilicity by 15% compared to the parent carboxylic acid. These modifications reduce receptor-binding affinity but improve membrane permeability, making the compound a critical marker for synthetic pathway analysis.
Significance as a Pharmaceutical Impurity
As a process-related impurity, this compound is monitored at ≤0.15% in adapalene active pharmaceutical ingredients (APIs) per ICH Q3A guidelines. Its formation occurs through:
- Partial oxidation of the adamantane group during API synthesis.
- Esterification side reactions in methanol-containing solvents.
Analytical methods for quantification include:
- HPLC : Using Phenomenex Luna C18 columns (250 × 4.6 mm, 5 µm) with UV detection at 260 nm.
- LC-MS/MS : MRM transitions m/z 443.2 → 269.1 (LOQ: 0.005%).
Regulatory bodies require impurity profiling due to risks of:
- Batch-to-batch variability in drug efficacy
- Potential immunogenic effects from adamantane derivatives.
Historical Context in Retinoid Development
The compound emerged during the 1990s optimization of adapalene, a third-generation retinoid designed to improve stability over tretinoin. Key milestones:
The compound’s characterization reflects broader trends in retinoid research, emphasizing:
Properties
Molecular Formula |
C₂₉H₃₀O₄ |
|---|---|
Molecular Weight |
442.55 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Preparation Methods
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
The foundational method for adapalene methyl ester synthesis involves a nickel-catalyzed coupling between methyl 6-tosyl-naphthalene-2-carboxylate and 4-methoxy-3-adamantyl-phenylboronic acid. Introducing a hydroxyl group at the 3-position requires modifying the boronic acid precursor or naphthalene intermediate:
-
Boronic Acid Modification : Substituting 4-methoxy-3-adamantyl-phenylboronic acid with a 3-hydroxyadamantyl analog enables direct incorporation of the hydroxyl group. However, this approach demands stringent protection-deprotection strategies to prevent undesired side reactions.
-
Post-Coupling Hydroxylation : Oxidative treatments (e.g., using meta-chloroperbenzoic acid) after ester formation can introduce the hydroxyl group, though this risks over-oxidation.
Example Reaction Setup
Controlled Hydrolysis of Adapalene Methyl Ester
Partial hydrolysis of adapalene methyl ester under basic conditions selectively yields the 3-hydroxy derivative. This method leverages the steric hindrance of the adamantyl group to direct hydrolysis to the naphthalene ring:
-
Base Selection : Potassium hydroxide (4% w/w) in tetrahydrofuran (THF)/water at reflux for 3 hours achieves 95% conversion to the hydroxy ester.
-
Acid Workup : Neutralization with acetic acid precipitates the product, which is purified via recrystallization from THF.
Reaction Conditions Table
| Parameter | Specification | Yield | Purity |
|---|---|---|---|
| Base | 4% KOH in THF/H₂O | 95% | >99% |
| Temperature | Reflux (66–70°C) | – | – |
| Workup | Acetic acid (3% w/w) | – | – |
Optimization of Reaction Parameters
Solvent Systems and Ligand Effects
The choice of solvent and phosphine ligands critically impacts reaction efficiency:
Temperature and Reaction Time
-
Hydrolysis : Prolonged reflux (>6 hours) risks complete ester hydrolysis to the carboxylic acid, necessitating precise timing.
-
Cross-Coupling : Extended reaction times (24 hours) ensure complete consumption of the tosylate precursor.
Characterization and Analytical Methods
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >99.5%, with a retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, naphthalene-H), 7.89–7.78 (m, 3H), 3.94 (s, 3H, OCH), 2.12–1.98 (m, 15H, adamantyl).
Industrial-Scale Production Challenges
Byproduct Formation
Common impurities include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
